Cas no 1261498-85-4 (5-Bromo-2-(bromomethyl)benzoyl chloride)

5-ブロモ-2-(ブロモメチル)ベンゾイルクロリドは、有機合成において重要な反応中間体です。特に医薬品や農薬の製造において、高い反応性を持つアシル化剤として利用されます。分子内に2つの臭素原子を有するため、選択的な置換反応が可能であり、多様な誘導体合成に適しています。また、ベンゾイルクロリド基の存在により、求核試薬との反応性が高く、効率的なアミド結合やエステル形成が期待できます。取り扱いには適切な防護具が必要ですが、高純度品として供給可能なため、再現性の高い反応条件の確立が可能です。

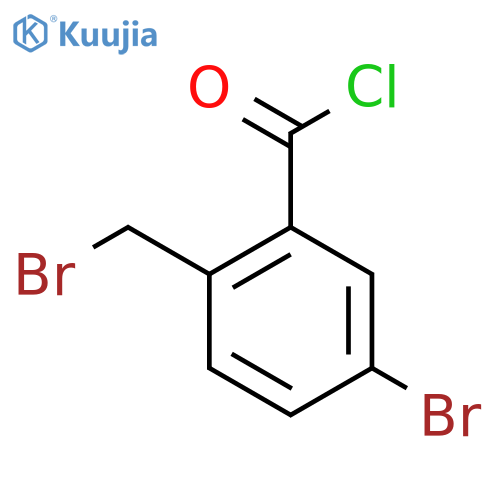

1261498-85-4 structure

商品名:5-Bromo-2-(bromomethyl)benzoyl chloride

CAS番号:1261498-85-4

MF:C8H5Br2ClO

メガワット:312.385699987412

CID:4982481

5-Bromo-2-(bromomethyl)benzoyl chloride 化学的及び物理的性質

名前と識別子

-

- 5-Bromo-2-(bromomethyl)benzoyl chloride

-

- インチ: 1S/C8H5Br2ClO/c9-4-5-1-2-6(10)3-7(5)8(11)12/h1-3H,4H2

- InChIKey: SOWFRYCQKYTRLN-UHFFFAOYSA-N

- ほほえんだ: BrCC1C=CC(=CC=1C(=O)Cl)Br

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 174

- 疎水性パラメータ計算基準値(XlogP): 3.7

- トポロジー分子極性表面積: 17.1

5-Bromo-2-(bromomethyl)benzoyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013009634-1g |

5-Bromo-2-(bromomethyl)benzoyl chloride |

1261498-85-4 | 97% | 1g |

$1564.50 | 2023-09-03 | |

| Alichem | A013009634-250mg |

5-Bromo-2-(bromomethyl)benzoyl chloride |

1261498-85-4 | 97% | 250mg |

$494.40 | 2023-09-03 | |

| Alichem | A013009634-500mg |

5-Bromo-2-(bromomethyl)benzoyl chloride |

1261498-85-4 | 97% | 500mg |

$863.90 | 2023-09-03 |

5-Bromo-2-(bromomethyl)benzoyl chloride 関連文献

-

Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178

-

Kinga Suwinska,Anthony W. Coleman CrystEngComm, 2008,10, 1302-1304

-

He Gong,Xiaohong Li Analyst, 2011,136, 2242-2246

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

1261498-85-4 (5-Bromo-2-(bromomethyl)benzoyl chloride) 関連製品

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1820575-47-0(tert-butyl (1S,5S)-3,6-diazabicyclo[3.2.2]nonane-3-carboxylate;hydrochloride)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

推奨される供給者

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量